molecular formula C8H19N B1325345 (1,2-Dimethylpropyl)propylamine CAS No. 39190-94-8

(1,2-Dimethylpropyl)propylamine

Cat. No. B1325345
CAS RN: 39190-94-8
M. Wt: 129.24 g/mol
InChI Key: FUUDGATULFIMIN-UHFFFAOYSA-N
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Description

“(1,2-Dimethylpropyl)propylamine” is an organic compound with the linear formula (CH3)2CHCH(CH3)NH2 . It has a molecular weight of 87.16 . It is used as a standard in the separation of alkali and alkaline earth metal cations by capillary electrochromatography on monolithic octadecylsilica columns .


Molecular Structure Analysis

The molecular structure of “(1,2-Dimethylpropyl)propylamine” is represented by the SMILES string CC(C)C(C)N . The InChI key for this compound is JOZZAIIGWFLONA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The decomposition mechanisms of propylamine, a related compound, have been studied in detail . These studies found that most of the dehydrogenation reaction mechanisms occur in a concerted step transition state as an exothermic process .


Physical And Chemical Properties Analysis

“(1,2-Dimethylpropyl)propylamine” is a liquid at room temperature with a density of 0.757 g/mL at 25 °C . It has a refractive index of 1.4055 and a boiling point of 84-87 °C . The melting point is -50 °C .

Scientific Research Applications

Cardiovascular Effects

Studies on 2,3-dimethyl-2-butylamine derivatives, closely related to (1,2-Dimethylpropyl)propylamine, reveal significant impacts on the cardiovascular system. These compounds affect potassium currents in rat tail arterial smooth muscle cell membranes and exhibit hypotensive and cardiac-modulating properties. This insight suggests potential applications in cardiovascular pharmacology (Chen, Qiu, & Wang, 2004).

Carbohydrate Chemistry

In carbohydrate chemistry, 3-(dimethylamino)-1-propylamine (DMAPA), a variant of (1,2-Dimethylpropyl)propylamine, is effective in anomeric deacylation reactions, leading to 1-O deprotected sugars. It is also useful for removing excess reagents like benzoyl chloride, tosyl chloride, and trifluoro-N-phenylacetimidoyl chloride (Andersen, Heuckendorff, & Jensen, 2015).

Chemical Analysis and Characterization

The glow-discharge reactions of amines, including compounds similar to (1,2-Dimethylpropyl)propylamine, have been explored for their potential in analytical chemistry. Primary amines like propylamine and secondary amines produce distinct compounds, useful in chemical analysis (AsadaHideki & NomuraMasakatsu, 1979).

Density and Viscosity Studies

In a study focused on the physical properties of amines in aqueous solutions, the behavior of solutions containing diamine 3-dimethylamino-1-propylamine (DMAPA) was examined. Such research is relevant for applications in gas separation processes, highlighting the importance of understanding these properties in different amine solutions (Blanco, García-Abuín, Gómez‐Díaz, & Navaza, 2017).

Safety and Hazards

“(1,2-Dimethylpropyl)propylamine” is classified as a flammable liquid and can cause skin corrosion and serious eye damage . It is also harmful if swallowed . The compound has a flash point of -28 °C .

properties

IUPAC Name

3-methyl-N-propylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-5-6-9-8(4)7(2)3/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUDGATULFIMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2-Dimethylpropyl)propylamine

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